molecular formula C18H21N B1626384 1,1,3,3-Tetramethyl-5-phenylisoindoline CAS No. 86762-52-9

1,1,3,3-Tetramethyl-5-phenylisoindoline

Cat. No.: B1626384
CAS No.: 86762-52-9
M. Wt: 251.4 g/mol
InChI Key: JPEPLUVQOLKGHV-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-5-phenylisoindoline (CAS: 82894-84-6) is a nitrogen-containing heterocyclic compound featuring a fused benzene and isoindoline core. The structure includes four methyl groups at the 1- and 3-positions and a phenyl substituent at the 5-position. This compound is primarily used in laboratory settings and chemical synthesis, as indicated in its safety data sheet . Its hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . The tetramethyl groups confer steric bulk, influencing reactivity and solubility, while the phenyl group enhances aromatic interactions.

Properties

CAS No.

86762-52-9

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1,1,3,3-tetramethyl-5-phenyl-2H-isoindole

InChI

InChI=1S/C18H21N/c1-17(2)15-11-10-14(13-8-6-5-7-9-13)12-16(15)18(3,4)19-17/h5-12,19H,1-4H3

InChI Key

JPEPLUVQOLKGHV-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C(N1)(C)C)C

Canonical SMILES

CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C(N1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoindoline-1,3-dione Derivatives ()

Compounds 13c , 14 , and 15 (synthesized in ) share the isoindoline backbone but differ in functional groups and substituents:

Property 1,1,3,3-Tetramethyl-5-phenylisoindoline Compound 13c Compound 14 Compound 15
Core Structure Isoindoline (amine) Isoindoline-1,3-dione (two ketones) Isoindoline-1,3-dione (two ketones) Isoindoline-1,3-dione (two ketones)
Key Substituents 5-Ph, 1,3,3-Me₄ 4-(3-Me-5-thioxo-triazolidin-3-yl)Ph 4-(3-Me-5-thioxo-triazolidin-3-yl)Ph N-Benzoyl hydrazide
Melting Point Not reported >300°C >300°C 247–249°C
IR Peaks (cm⁻¹) Not available 1785, 1714 (C=O); 1217 (C=S) 1781, 1707 (C=O); 1222 (C=S) 1781, 1704 (C=O); 1672 (C=O)
¹³C-NMR Shifts (δ) Not available 167.39, 179.39 (C=O, C=S) 167.39, 179.40 (C=O, C=S) 163.20, 167.36 (C=O)
Hazards Acute toxicity, skin/eye irritation Not reported Not reported Not reported

Key Differences :

  • Functional Groups : The target compound lacks the ketone and thione groups present in 13c, 14, and 15, making it less polar and more basic due to the amine core.
  • Thermal Stability : All isoindoline-1,3-dione derivatives exhibit high melting points (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding via NH and C=O groups). The target compound’s melting point is unreported but may be lower due to reduced polarity.
  • Spectral Features : The absence of C=O and C=S IR peaks in the target compound distinguishes it from the derivatives in .
Tetramethyl-Substituted Amines ()

Compounds 6 and 40 from feature 1,1,3,3-tetramethylbutylamine groups. While structurally distinct from isoindoline, these share sterically hindered tetramethyl substituents:

Property This compound Compound 6 Compound 40
Core Structure Isoindoline Amine (butyl chain) Amine (allyl + butyl chain)
Key Substituents 5-Ph, 1,3,3-Me₄ Ad(CH₂)₂, 1,1,3,3-tetramethylbutylamine Allyl, 1,1,3,3-tetramethylbutylamine
Steric Effects High (rigid fused ring) Moderate (flexible chain) Moderate (allyl group adds rigidity)
Applications Laboratory synthesis Not specified Not specified

Key Differences :

  • Structure : The target compound’s fused aromatic system contrasts with the linear or branched aliphatic amines in , leading to differences in π-π interactions and solubility.
  • Reactivity : The isoindoline core may participate in electrophilic aromatic substitution, whereas the amines in are more likely to undergo alkylation or acylation.
General Comparison with Indole Derivatives ()

Indoles (e.g., compounds 243 , 245 , 246 ) differ in their heterocyclic structure (benzene fused to pyrrole vs. isoindoline’s benzene fused to piperidine). Key distinctions include:

  • Basicity : Isoindoline is more basic due to the saturated amine nitrogen.
  • Synthesis : Indoles often utilize palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₂Cl₂) , while isoindolines may require reductive amination or cyclization.

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